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molecular formula C13H12ClNO4 B8816966 Ethyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 248282-10-2

Ethyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B8816966
M. Wt: 281.69 g/mol
InChI Key: POQZLXDTXDVHMY-UHFFFAOYSA-N
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Patent
US06133285

Procedure details

Phosgene (51 g, 0.52 mol) dissolved in 150 ml of dioxane was added in portions to a mechanically stirred slurry of 2-amino-6-chloro-benzoic acid (30 g, 0.175 mol) and sodium bicarbonate (44 g, 0.52 mol) in 300 ml of dioxane. Violent reaction with gas evolution occurred and the reaction mixture was cooled to keep the temperature below 50° C. Then stirring was continued at 50° C. for 1 hour. The reaction mixture was cooled to 15° C., the resulting precipitate was collected, washed with water and dried to give the isatoic anhydride. The anhydride (5 g, 0.025 mol) was dissolved in 50 ml of N,N-dimethylacetamide and cooled to 0° C. Sodium hydride (75%) (0.94 g, 0.028 mol) and then methyl iodide (1.89 ml, 0.030 mol) was added at a rate to keep the temperature below 5° C. The reaction mixture was stirred at room temperature for 5 hours. The remaining methyl iodide was removed uuder vacuum. Sodium hydride (0.94 g, 0.028 mol) was added together with diethyl malonate (4.5 g, 0.028 mol). The mixture was heated at 85° C. for 5 hours. After cooling to room temperature, 50 ml of methanol and 50 ml of 1 M hydrochloric acid and subsequently 250 ml of water were added. An emulsion was formed which crystallised on standing in a refrigerator for 72 hours. The crystalline mass was collected by filtration, washed with water, water/methanol (1:1) and heptane and dried to afford the title compound (6.3 g), yield 74%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
1.89 mL
Type
reactant
Reaction Step Two
Quantity
0.94 g
Type
reactant
Reaction Step Three
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
74%

Identifiers

REACTION_CXSMILES
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6][C:5](=O)O[C:2]2=[O:3].[H-].[Na+].CI.[C:17]([O:25]CC)(=O)[CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20].[ClH:28]>CN(C)C(=O)C.O.CO>[CH2:22]([O:21][C:19]([C:18]1[C:17](=[O:25])[N:6]([CH3:5])[C:7]2[C:1]([C:2]=1[OH:3])=[C:11]([Cl:28])[CH:10]=[CH:9][CH:8]=2)=[O:20])[CH3:23] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
0.94 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.89 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0.94 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4.5 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
CUSTOM
Type
CUSTOM
Details
The remaining methyl iodide was removed uuder vacuum
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 85° C. for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
An emulsion was formed which
CUSTOM
Type
CUSTOM
Details
crystallised
WAIT
Type
WAIT
Details
on standing in a refrigerator for 72 hours
Duration
72 h
FILTRATION
Type
FILTRATION
Details
The crystalline mass was collected by filtration
WASH
Type
WASH
Details
washed with water, water/methanol (1:1) and heptane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C(N(C2=CC=CC(=C2C1O)Cl)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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